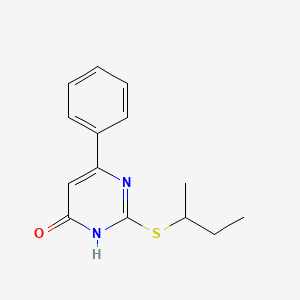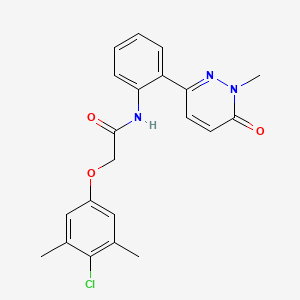![molecular formula C16H21N3O3S B2608088 N-(1-cyano-1-cyclopropylethyl)-2-{[4-(ethanesulfonyl)phenyl]amino}acetamide CAS No. 1241188-46-4](/img/structure/B2608088.png)
N-(1-cyano-1-cyclopropylethyl)-2-{[4-(ethanesulfonyl)phenyl]amino}acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(1-cyano-1-cyclopropylethyl)-2-{[4-(ethanesulfonyl)phenyl]amino}acetamide is a complex organic compound with potential applications in various scientific fields. This compound features a cyano group, a cyclopropyl group, and an ethanesulfonyl-substituted phenyl group, making it a unique molecule with interesting chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-cyano-1-cyclopropylethyl)-2-{[4-(ethanesulfonyl)phenyl]amino}acetamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the cyclopropyl group: This can be achieved through a cyclopropanation reaction using a suitable alkene and a carbene precursor.
Introduction of the cyano group: This step often involves a nucleophilic substitution reaction where a suitable leaving group is replaced by a cyano group.
Formation of the ethanesulfonyl-substituted phenyl group: This can be synthesized through sulfonation of a phenyl ring followed by substitution reactions to introduce the ethanesulfonyl group.
Coupling reactions: The final step involves coupling the intermediate compounds to form the desired product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(1-cyano-1-cyclopropylethyl)-2-{[4-(ethanesulfonyl)phenyl]amino}acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to reduce specific functional groups.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reaction conditions and reagents used.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., hydroxide ions, amines) can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific functional groups targeted. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may be studied for its potential biological activity, including interactions with enzymes or receptors.
Medicine: Research may explore its potential as a pharmaceutical agent, particularly in drug discovery and development.
Industry: The compound could be used in the development of new materials or as a reagent in industrial chemical processes.
Mechanism of Action
The mechanism of action of N-(1-cyano-1-cyclopropylethyl)-2-{[4-(ethanesulfonyl)phenyl]amino}acetamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact mechanism would depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- N-(1-cyano-1-cyclopropylethyl)-2-{[4-(methylsulfonyl)phenyl]amino}acetamide
- N-(1-cyano-1-cyclopropylethyl)-2-{[4-(propylsulfonyl)phenyl]amino}acetamide
Uniqueness
N-(1-cyano-1-cyclopropylethyl)-2-{[4-(ethanesulfonyl)phenyl]amino}acetamide is unique due to the presence of the ethanesulfonyl group, which may impart distinct chemical and biological properties compared to its analogs. This uniqueness can be leveraged in various applications, making it a valuable compound for further research and development.
Properties
IUPAC Name |
N-(1-cyano-1-cyclopropylethyl)-2-(4-ethylsulfonylanilino)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21N3O3S/c1-3-23(21,22)14-8-6-13(7-9-14)18-10-15(20)19-16(2,11-17)12-4-5-12/h6-9,12,18H,3-5,10H2,1-2H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FKGGCUXVOCAYBD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)C1=CC=C(C=C1)NCC(=O)NC(C)(C#N)C2CC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
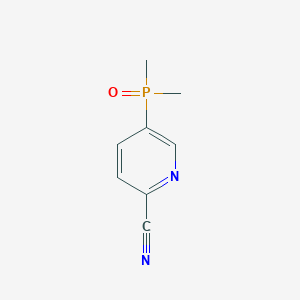
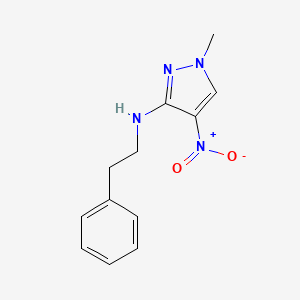
![2-Chloro-N-[[2-(2,2-difluorocyclopropyl)pyrazol-3-yl]methyl]acetamide](/img/structure/B2608010.png)
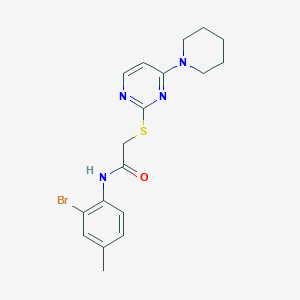
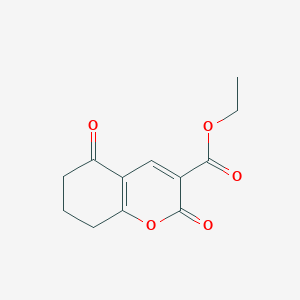
![4-(Sec-butyl)-2-[(dimethylamino)methyl]benzenol](/img/structure/B2608014.png)
![N'-[4-(dimethylamino)phenyl]-N-[(2-hydroxy-2,3-dihydro-1H-inden-2-yl)methyl]ethanediamide](/img/structure/B2608015.png)
![N-((4-methoxy-6-morpholino-1,3,5-triazin-2-yl)methyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2608016.png)
![8-(2,3-dimethylphenyl)-3-(4-fluorobenzyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2608017.png)

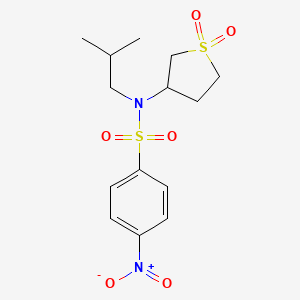
![2-(2H-1,3-BENZODIOXOL-5-YL)-N-[2-(DIETHYLAMINO)ETHYL]-N-(6-ETHYL-1,3-BENZOTHIAZOL-2-YL)ACETAMIDE HYDROCHLORIDE](/img/structure/B2608023.png)
